2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and pyrrolidinomethyl groups
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzophenone and 2-pyrrolidinomethyl benzene.
Reaction Conditions: The reaction involves the use of reagents such as anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including :
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways . The compound may exert its effects through:
Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 2-chloro-4-fluorobenzophenone and 2-pyrrolidinomethyl benzene share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both chloro and fluoro substituents, along with the pyrrolidinomethyl group, gives 2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
This compound features a unique structure that includes both chloro and fluoro substituents on the benzophenone backbone, along with a pyrrolidinomethyl group. This configuration is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to affect pathways related to apoptosis and cell cycle regulation, providing a basis for its use in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity. For example, it has been noted to interact with nitric oxide synthase (nNOS), which is crucial for various physiological processes .
- Pathways Involved : It influences signaling pathways that regulate cellular functions such as apoptosis and inflammation. The modulation of these pathways can lead to significant biological effects, including anti-inflammatory responses and enhanced apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study reported that the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Effects : In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased rates of apoptosis, indicating its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
2-Chloro-4-fluoro-2'-pyrrolidinomethyl BP | Yes | Yes | Unique chloro and fluoro substitutions |
2-Chloro-4-fluorobenzophenone | Moderate | Limited | Lacks pyrrolidinomethyl group |
4-Chloro-3-fluorobenzophenone | Yes | Limited | Different substitution pattern affecting reactivity |
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-17-11-14(20)7-8-16(17)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIVEUYOKOERHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643664 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-87-3 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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